molecular formula C8H9FO2 B3089636 4-Ethoxy-2-fluorophenol CAS No. 1196486-63-1

4-Ethoxy-2-fluorophenol

Cat. No. B3089636
M. Wt: 156.15 g/mol
InChI Key: UPELHKMQMUKRQX-UHFFFAOYSA-N
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Patent
US08188098B2

Procedure details

10% Palladium-on-carbon (26 mg, 0.11 mmol) was added to a solution of 1-benzyloxy-4-ethoxy-2-fluoro-benzene (260 mg, 1.06 mmol) in ethyl acetate (20 mL). The reaction mixture was shaken under hydrogen (30 psi) overnight. The reaction mixture was filtered through celite and a pad of silica gel, which was washed with 40% ethyl acetate/hexane. The solvent was removed to give 4-ethoxy-2-fluoro-phenol (155 mg, 94%) as a white solid which was used directly in the next step without further purification. 1H NMR (300 MHz, DMSO-d6) δ 1.25 (t, 3H, J=6.9 Hz), 3.89 (q, 2H, J=6.9 Hz), 6.52-6.56 (m, 1H), 6.71-6.85 (m, 2H), 9.21 (s, 1H).
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
26 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][CH3:17])=[CH:11][C:10]=1[F:18])C1C=CC=CC=1>C(OCC)(=O)C.[Pd]>[CH2:16]([O:15][C:12]1[CH:13]=[CH:14][C:9]([OH:8])=[C:10]([F:18])[CH:11]=1)[CH3:17]

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)OCC)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
26 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was shaken under hydrogen (30 psi) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
a pad of silica gel, which was washed with 40% ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC1=CC(=C(C=C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.